3-Methyl-3-butenyl 2-methylcrotonate

Chromatographic separation Geometric isomer resolution Essential oil analysis

3-Methyl-3-butenyl 2-methylcrotonate (CAS 83783-87-3), systematically known as 3-methylbut-3-enyl (E)-2-methylbut-2-enoate or 3-methyl-3-butenyl tiglate, is an unsaturated ester with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g·mol⁻¹. It belongs to the class of tiglate esters, which are geometric isomers (E-configuration) of angelate esters (Z-configuration).

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 83783-87-3
Cat. No. B12660115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-butenyl 2-methylcrotonate
CAS83783-87-3
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OCCC(=C)C
InChIInChI=1S/C10H16O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5H,2,6-7H2,1,3-4H3/b9-5+
InChIKeyLMPCYQLIAVCCCL-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-butenyl 2-methylcrotonate (CAS 83783-87-3): Chemical Identity, Class, and Primary Application Domains


3-Methyl-3-butenyl 2-methylcrotonate (CAS 83783-87-3), systematically known as 3-methylbut-3-enyl (E)-2-methylbut-2-enoate or 3-methyl-3-butenyl tiglate, is an unsaturated ester with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g·mol⁻¹ . It belongs to the class of tiglate esters, which are geometric isomers (E-configuration) of angelate esters (Z-configuration). The compound is recognized for its occurrence in natural products, including acerola fruit volatiles , and finds industrial relevance as a fragrance ingredient and as a synthetic intermediate in the preparation of angelate esters used in perfumery .

Why Structural and Geometric Isomers of 3-Methyl-3-butenyl 2-methylcrotonate Cannot Be Interchanged Without Analytical Verification


The ester family incorporating 3-methylbutenyl and methylbutenoate moieties includes multiple closely related isomers that share the identical molecular formula but differ in double-bond geometry (E vs Z) or in the position of the double bond within the alcohol or acid fragment. These seemingly subtle structural variations result in substantial differences in chromatographic retention indices, mass spectral fragmentation patterns, and organoleptic profiles . Procurement based solely on nominal structural similarity risks supplying an isomer with distinct retention behavior, incompatible olfactory character, or divergent reactivity in downstream transformations, particularly in fragrance formulation or when the compound serves as a precursor in stereospecific isomerization reactions .

Quantitative Differentiation Evidence for 3-Methyl-3-butenyl 2-methylcrotonate (CAS 83783-87-3) Against Closest Isomers and Alternatives


Non-Polar Column Retention Index Separates E-Tiglate (83783-87-3) from Z-Angelate (83783-83-9) by Over 130 Kovats Units

Under identical gas chromatographic conditions (DB-5 capillary column), 3-methyl-3-butenyl (E)-2-methylbut-2-enoate (target tiglate) exhibits a Kovats retention index of 1199, whereas its geometric isomer, 3-methyl-3-butenyl (Z)-2-methylbut-2-enoate (angelate), elutes at RI 1336. This constitutes a separation window of 137 index units, well beyond the threshold required for baseline chromatographic resolution . The same study compiles RI data for 141 angelate and tiglate esters, confirming that the E/Z geometry at the acid double bond is a dominant determinant of retention on non-polar stationary phases.

Chromatographic separation Geometric isomer resolution Essential oil analysis Kovats retention index

Retention Index Differentiates Isomeric 3-Methyl-3-butenyl Tiglate from 3-Methyl-2-butenyl Tiglate (Prenyl Tiglate) by 44 Kovats Units

The target compound (3-methyl-3-butenyl tiglate, RI 1199) is distinguishable from its close structural isomer, 3-methyl-2-butenyl tiglate (prenyl tiglate, RI 1243), by a difference of 44 Kovats index units on the same DB-5 stationary phase . This demonstrates that even the migration of a single double bond within the alcohol moiety (Δ³ versus Δ²) produces a measurable and reproducible shift in retention, sufficient for reliable differentiation by GC-MS.

Structural isomer separation Regioisomer identification Prenyl vs isoprenyl ester GC-MS specificity

Natural Volatile Occurrence in Acerola Fruit Differentiates 83783-87-3 from Angelate and Senecioate Congeners Found in Other Botanical Sources

3-Methyl-3-butenyl tiglate (E-isomer, CAS 83783-87-3) has been unequivocally identified as a volatile flavor constituent of acerola (Malpighia emarginata DC.) fruit, with a polar-column retention index of 1528 (AT-Wax) reported . In contrast, the Z-isomer (angelate) is documented as a constituent of chamomile essential oil , and the 3-methyl-3-butenyl senecioate analog (CAS 72928-35-9) is reported from Callitropsis nootkatensis . These distinct botanical provenances mean that the target tiglate ester serves as a specific marker compound for acerola fruit volatile characterization, whereas its isomers or acid-shifted analogs cannot substitute this role.

Natural product authentication Botanical volatile profiling Food flavor chemistry Origin differentiation

Synthetic Versatility: Tiglate Ester (83783-87-3) Functions as a Direct Precursor to Angelate Fragrance Compounds via Acid-Catalyzed Isomerization

US Patent 4,613,680 discloses that tiglate esters can be selectively isomerized to the corresponding angelate esters using an organic sulfinic acid catalyst . The specific angelate derived from 3-methyl-3-butenyl alcohol is described as 'especially effective for giving flower-like natural green note and modifying spicy note' and as 'especially effective as a modifier of ylang-ylang oil and jasmine compounds' . The tiglate (E-isomer, CAS 83783-87-3) thus serves as the procurable precursor for generating the Z-angelate ester with demonstrated fragrance utility. In contrast, the senecioate analog (3-methylbut-2-enoate ester, CAS 72928-35-9) contains a non-conjugated acid double bond and cannot undergo this specific geometrical isomerization to an angelate.

Isomerization chemistry Precursor procurement Perfume ingredient synthesis Synthetic intermediate

Procurement-Driven Application Scenarios for 3-Methyl-3-butenyl 2-methylcrotonate (CAS 83783-87-3)


Authenticity Verification and Adulteration Detection in Acerola Fruit Volatile Analysis

When profiling acerola fruit volatile composition, the presence of 3-methyl-3-butenyl tiglate (RI 1528 on AT-Wax, RI 1203 on VF-5MS) serves as a marker compound for authentic acerola volatile fingerprint . Its geometric isomer (angelate, RI 1336 on DB-5) or structural isomer (prenyl tiglate, RI 1243 on DB-5) must be chromatographically resolved to avoid false positive identification . Procurement of the precise E-tiglate isomer (CAS 83783-87-3) as a certified reference standard is essential for accurate peak assignment and method validation in fruit volatile authentication workflows.

Isomer-Specific Reference Standard for GC-MS Method Development and Quality Control

The quantitative retention index data (RI 1199 on DB-5 for the target E-isomer versus RI 1336 for the Z-isomer and RI 1243 for the prenyl isomer) provide a validated framework for developing GC-MS methods that require baseline separation of isomeric tiglate/angelate mixtures. Analytical laboratories performing purity assessment of synthesized tiglate or angelate batches must stock the individual reference isomers to calibrate retention time windows and confirm batch identity. Substituting any analog without confirming its exact isomeric identity compromises method reliability.

Sourcing of Research-Grade Tiglate as a Precursor for Angelate Fragrance Ingredient Synthesis

The documented isomerization of tiglate esters to angelate esters via sulfinic acid catalysis positions 3-methyl-3-butenyl tiglate (CAS 83783-87-3) as a strategic synthetic intermediate. Researchers developing novel fragrance formulations or studying structure-odor relationships benefit from procuring the tiglate form, which can be converted on-demand to the angelate (described as imparting a flower-like natural green note effective in modifying ylang-ylang and jasmine compositions) , while the tiglate itself can be simultaneously characterized for its own volatile properties.

Differentiation of Botanical Essential Oil Chemotypes Based on Tiglate versus Angelate Ester Profiles

Since E-tiglate esters and Z-angelate esters are documented from different botanical sources—acerola fruit for the tiglate , chamomile for angelates , and Callitropsis nootkatensis for the senecioate analog —the procurement of authenticated isomer standards is critical for chemotaxonomic studies. Accurate botanical sourcing requires verifying that the procured ester matches the specific isomeric form reported from the target plant species, as misidentification at the isomer level can lead to erroneous chemotype classification.

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